Cas no 269072-13-1 (1-(methoxymethyl)cyclohexane-1-carbaldehyde)
1-(methoxymethyl)cyclohexane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- Cyclohexanecarboxaldehyde,1-(methoxymethyl)-
- 1-Methoxymethylcyclohexanecarboxaldehyde
- 1-(methoxymethyl)cyclohexane-1-carbaldehyde
- SCHEMBL4115669
- CS-0090325
- D74920
- EN300-1620399
- Z1862018910
- 269072-13-1
- Cyclohexanecarboxaldehyde, 1-(methoxymethyl)-
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- Inchi: 1S/C9H16O2/c1-11-8-9(7-10)5-3-2-4-6-9/h7H,2-6,8H2,1H3
- InChI Key: LENYLESHOWGJLW-UHFFFAOYSA-N
- SMILES: O(C)CC1(C=O)CCCCC1
Computed Properties
- Exact Mass: 156.115029749g/mol
- Monoisotopic Mass: 156.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 26.3Ų
1-(methoxymethyl)cyclohexane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1620399-0.05g |
1-(methoxymethyl)cyclohexane-1-carbaldehyde |
269072-13-1 | 95% | 0.05g |
$162.0 | 2023-06-04 | |
| Enamine | EN300-1620399-0.1g |
1-(methoxymethyl)cyclohexane-1-carbaldehyde |
269072-13-1 | 95% | 0.1g |
$241.0 | 2023-06-04 | |
| Enamine | EN300-1620399-0.25g |
1-(methoxymethyl)cyclohexane-1-carbaldehyde |
269072-13-1 | 95% | 0.25g |
$347.0 | 2023-06-04 | |
| Enamine | EN300-1620399-0.5g |
1-(methoxymethyl)cyclohexane-1-carbaldehyde |
269072-13-1 | 95% | 0.5g |
$546.0 | 2023-06-04 | |
| Enamine | EN300-1620399-1.0g |
1-(methoxymethyl)cyclohexane-1-carbaldehyde |
269072-13-1 | 95% | 1g |
$699.0 | 2023-06-04 | |
| Enamine | EN300-1620399-2.5g |
1-(methoxymethyl)cyclohexane-1-carbaldehyde |
269072-13-1 | 95% | 2.5g |
$1370.0 | 2023-06-04 | |
| Enamine | EN300-1620399-5.0g |
1-(methoxymethyl)cyclohexane-1-carbaldehyde |
269072-13-1 | 95% | 5g |
$2028.0 | 2023-06-04 | |
| Enamine | EN300-1620399-10.0g |
1-(methoxymethyl)cyclohexane-1-carbaldehyde |
269072-13-1 | 95% | 10g |
$3007.0 | 2023-06-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1160965-1g |
1-(Methoxymethyl)cyclohexane-1-carbaldehyde |
269072-13-1 | 95% | 1g |
¥29282 | 2023-04-14 | |
| Enamine | EN300-1620399-50mg |
1-(methoxymethyl)cyclohexane-1-carbaldehyde |
269072-13-1 | 95.0% | 50mg |
$162.0 | 2023-09-22 |
1-(methoxymethyl)cyclohexane-1-carbaldehyde Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 1-(methoxymethyl)cyclohexane-1-carbaldehyde
Comprehensive Analysis of 1-(Methoxymethyl)cyclohexane-1-carbaldehyde (CAS No. 269072-13-1): Properties, Applications, and Industry Insights
1-(Methoxymethyl)cyclohexane-1-carbaldehyde (CAS No. 269072-13-1) is a specialized organic compound gaining attention in synthetic chemistry and industrial applications. This cyclohexane derivative features a unique methoxymethyl group and an aldehyde functionality, making it a versatile intermediate for fragrances, pharmaceuticals, and advanced material synthesis. Its molecular structure (C9H16O2) combines the stability of a cyclohexane ring with reactive sites for further chemical modifications.
In recent years, the demand for cyclohexane-based aldehydes has surged due to their role in sustainable manufacturing. Researchers highlight its potential as a green alternative in flavor and fragrance formulations, aligning with the global shift toward bio-based ingredients. The compound’s low toxicity profile and compatibility with eco-friendly processes make it a candidate for replacing traditional petrochemical-derived aldehydes.
The synthesis of 1-(Methoxymethyl)cyclohexane-1-carbaldehyde typically involves catalytic oxidation or hydroformylation reactions. Advanced techniques like flow chemistry have improved yield and purity (>98%), addressing industry needs for high-performance intermediates. Analytical methods such as GC-MS and NMR confirm its structural integrity, while stability studies under varying pH and temperature conditions ensure reliable storage and handling.
Applications of this compound extend to niche markets. In perfumery, it contributes to woody-amber accords, a trending category in luxury fragrances. Its aldehyde group enables Schiff base formation, a key reaction for prolonged scent release—a feature highly sought after in microencapsulation technologies for detergents and cosmetics. Additionally, pharmaceutical researchers explore its use in prodrug designs, leveraging the methoxymethyl moiety for controlled drug delivery.
From an SEO perspective, users frequently search for "CAS 269072-13-1 suppliers," "methoxymethyl cyclohexane aldehyde uses," and "sustainable aldehyde alternatives." These queries reflect market interests in sourcing and eco-applications. Regulatory databases like REACH and EPA list the compound as non-hazardous under standard conditions, further boosting its commercial appeal.
Innovations in catalysis have opened new pathways for derivatizing 1-(Methoxymethyl)cyclohexane-1-carbaldehyde. For example, enzymatic asymmetric synthesis can yield chiral variants for high-value agrochemicals. Such developments align with the "green chemistry" trend, a top-searched topic in 2024, emphasizing atom economy and renewable feedstocks.
In conclusion, 1-(Methoxymethyl)cyclohexane-1-carbaldehyde exemplifies the convergence of functionality and sustainability. Its multifaceted roles—from fragrance enhancers to pharmaceutical scaffolds—position it as a compound of interest for R&D teams worldwide. As industries prioritize safer and scalable chemicals, this aldehyde’s market trajectory is poised for growth, supported by rigorous academic studies and patent filings in the past five years.
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